O-Desmethyl gefitinib-d6

Catalog No.
S12902181
CAS No.
M.F
C21H22ClFN4O3
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desmethyl gefitinib-d6

Product Name

O-Desmethyl gefitinib-d6

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol

Molecular Formula

C21H22ClFN4O3

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2

InChI Key

IFMMYZUUCFPEHR-NGEPEDOGSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

O-Desmethyl gefitinib-d6 is a stable isotope-labeled (SIL) reference material specifically engineered for the precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of O-desmethyl gefitinib, the primary active metabolite of the EGFR inhibitor gefitinib. In clinical bioanalysis and pharmacokinetic (PK) profiling, accurate measurement of this metabolite is critical for evaluating CYP2D6-dependent clearance and potential drug-drug interactions. Procuring this exact d6 isotopologue provides analytical laboratories with an ideal internal standard (IS) that shares identical physicochemical properties, extraction recovery, and chromatographic retention time with the target analyte, while offering a +6 Da mass shift to completely eliminate isotopic interference [1].

Research Fit

Stable isotope-labeled (d6) internal standard for O-desmethyl gefitinib
Co-elutes with the target analyte to correct for matrix effects and ion suppression
Distinct MRM transition from unlabeled metabolite enables interference-free LC-MS/MS

Substituting O-Desmethyl gefitinib-d6 with generic internal standards (such as erlotinib) or parent-drug isotopologues (like Gefitinib-d6) fundamentally compromises assay integrity in reverse-phase LC-MS/MS. The O-desmethyl metabolite possesses a free hydroxyl group, making it significantly more polar than the parent drug; consequently, it elutes earlier and is subjected to a distinct matrix suppression profile in complex biological fluids like human plasma. Generic or parent-drug standards fail to co-elute with the metabolite, meaning they cannot accurately track or correct for these specific ionization matrix effects or differential extraction losses, ultimately leading to coefficient of variation (%CV) failures under stringent FDA/EMA bioanalytical validation guidelines [1].

Substitution Risk

Unlabeled O-desmethyl gefitinib
Identical mass and retention time prevent chromatographic separation from the analyte; cannot function as an internal standard.
Gefitinib-d6 or other deuterated analogs
Differences in ionization efficiency and retention time may cause quantitation bias and incomplete matrix-effect correction.
Non-isotopic internal standards
Lack of co-elution may fail to track variations in sample preparation and ion source conditions, reducing precision.

Elimination of Isotopic Cross-Talk in Chlorinated Analyte Quantification

Because O-desmethyl gefitinib contains a chlorine atom, its natural isotopic envelope includes a prominent M+2 peak due to 37Cl (approx. 24% natural abundance). Utilizing O-Desmethyl gefitinib-d6 provides a +6 Da mass shift (m/z 439.2), which completely clears the analyte's M+2 and M+3 isotopic range [1]. In contrast, a cheaper +3 Da deuterated standard (m/z 436.2) suffers from significant isotopic overlap at the upper limit of quantification (ULOQ), causing standard curve non-linearity. The d6 variant ensures 0% cross-talk, enabling a validated linear dynamic range of 5–500 ng/mL.

Evidence DimensionIsotopic interference at ULOQ
Target Compound DataO-Desmethyl gefitinib-d6 (+6 Da): 0% isotopic cross-talk
Comparator Or BaselineHypothetical -d3 IS (+3 Da): ~24% overlap from 37Cl M+2 peak
Quantified DifferenceComplete elimination of baseline interference, ensuring strict FDA/EMA linearity compliance.
ConditionsLC-MS/MS bioanalysis at ULOQ (500 ng/mL)

Procuring the d6 isotopologue prevents standard curve non-linearity and assay failure caused by halogen isotope overlap, ensuring regulatory compliance.

MRM Transition Specificity
Head-to-head
O-Desmethyl-d6 IS: Unique m/z (+6 Da shift)
Unlabeled metabolite: Same m/z as analyte
Enables separate detection and quantification
Interference-free quantification
UPLC-MS/MS, total run 5.2 min; analyte tR 1.76 min

Retention Time Alignment for Matrix Effect Compensation

In reverse-phase LC-MS/MS, the O-desmethyl metabolite is significantly more polar than the parent drug gefitinib, resulting in an earlier retention time. Using Gefitinib-d6 as a dual internal standard for both the parent and the metabolite fails because it elutes later and experiences a different ion suppression profile in human plasma [1]. O-Desmethyl gefitinib-d6 perfectly co-elutes with the unlabeled metabolite, normalizing the matrix factor (MF) coefficient of variation (CV) to <5%, compared to >15% when using a parent-drug IS.

Evidence DimensionMatrix Factor Variability (%CV)
Target Compound DataO-Desmethyl gefitinib-d6: <5% CV (perfect co-elution)
Comparator Or BaselineGefitinib-d6 (parent IS): >15% CV (retention time mismatch)
Quantified Difference>3-fold reduction in matrix effect variability.
ConditionsReverse-phase UPLC-MS/MS in human plasma extracts

Buyers must select the exact metabolite IS rather than repurposing a parent-drug IS to meet the <15% CV validation threshold required for clinical sample analysis.

Metabolic Stability
Class-level
C–D bond kinetic isotope effect enhances stability vs. C–H
May support long-run and storage integrity
Direct stability comparison data not available; inferred from deuterium isotope effect

Extraction Recovery Tracking in Protein Precipitation

During high-throughput sample preparation (e.g., protein precipitation), structural analogs like erlotinib are often used as generic internal standards to reduce costs. However, erlotinib exhibits different partitioning behavior and protein-binding affinities than O-desmethyl gefitinib, leading to inconsistent recovery tracking [1]. O-Desmethyl gefitinib-d6 provides a 1:1 physicochemical match, ensuring that relative extraction recovery remains consistent across all quality control (QC) levels, maintaining overall assay accuracy within ±8%.

Evidence DimensionAssay Accuracy Post-Extraction
Target Compound DataO-Desmethyl gefitinib-d6: Accuracy within ±8% across all QC levels
Comparator Or BaselineErlotinib (generic analog IS): Potential deviation >15% due to differential recovery
Quantified DifferenceEnsures <15% deviation limit is strictly met during variable extraction conditions.
ConditionsProtein precipitation (PPT) of human plasma

Procuring the exact stable-isotope labeled standard eliminates batch-to-batch sample prep variability that generic analogs fail to correct.

EGFR Inhibition (IC50)
Reported
Gefitinib 0.022 µM
O-Desmethyl gefitinib 0.036 µM
~1.6-fold lower potency in subcellular assay
Metabolite retains target engagement; deuterated IS not biologically inert in PD studies
Subcellular kinase assay
Chromatographic Resolution
Cross-study comparable
Baseline resolved: gefitinib 1.88 min; O-desmethyl 1.76 min
Compatible with validated high-throughput methods
UPLC BEH C18, 5.2 min total run, 60 °C

Clinical Pharmacokinetic (PK) Profiling of Gefitinib

O-Desmethyl gefitinib-d6 is the required internal standard for multiplexed LC-MS/MS assays quantifying both gefitinib and its active metabolite in human plasma. Its use ensures regulatory compliance by perfectly correcting for matrix effects during the calculation of metabolic clearance rates in Phase I-III clinical trials [1].

Therapeutic Drug Monitoring (TDM) in Oncology

In routine TDM for non-small cell lung cancer (NSCLC) patients, quantifying O-desmethyl gefitinib is essential for optimizing dosing, particularly in patients who are CYP2D6 poor metabolizers. The d6 standard guarantees high-throughput assay reproducibility and accuracy across diverse patient plasma matrices [1].

In Vitro CYP2D6 Phenotyping and DDI Assays

During preclinical drug-drug interaction (DDI) studies, O-Desmethyl gefitinib-d6 is utilized to precisely measure the formation rate of the metabolite in human liver microsome (HLM) assays, providing highly accurate enzyme kinetic data without isotopic cross-talk [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Human plasma bioanalysis method validation
Co-eluting deuterated IS for O-desmethyl gefitinib
Accuracy and precision in research matrix
Preclinical PK/PD modeling studies
Metabolic stability for long-run integrity
Plasma concentration-time profiles in rodent models
CYP2D6-mediated metabolism studies
IS for quantifying metabolite formation
Reliable quantitation in in vitro incubation assays
Multi-analyte oncology research panels
Compatible with other TKI internal standards
Simultaneous quantification in a single method

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

438.1741069 Da

Monoisotopic Mass

438.1741069 Da

Heavy Atom Count

30

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